5-Methyl-3-phenyl-1,2,4-oxadiazole and its derivatives are a class of compounds that have garnered interest in the field of medicinal chemistry due to their diverse pharmacological properties. These compounds are characterized by a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic compound containing two carbon atoms, two nitrogen atoms, and one oxygen atom in the ring. The presence of various substituents on the oxadiazole ring can significantly alter the biological activity of these compounds, making them versatile scaffolds for drug design.
In the search for new anticonvulsant agents, a series of 2-substituted-5-[2-(2-halobenzyloxy)phenyl]-1,3,4-oxadiazoles has been designed and synthesized. These compounds have demonstrated promising results in electroshock and pentylenetetrazole-induced lethal convulsion tests. The modifications on the oxadiazole ring have led to compounds with significant anticonvulsant activities, highlighting the potential of these derivatives in the treatment of epilepsy and related seizure disorders1.
The 3-aryl-5-aryl-1,2,4-oxadiazole derivatives have been identified as a new series of apoptosis inducers with potential as anticancer agents. Modifications at the 2- and 3-positions of the 3-aryl group have been explored to improve aqueous solubility, which is crucial for drug development. Compounds with small substitutions such as methyl or hydroxymethyl at the 2-position, combined with a 3-substituted furan ring as the 5-aryl group, have shown improved solubility properties. Notably, compound 4g has demonstrated good in vivo efficacy in animal studies via intravenous administration, indicating its potential for further development as an anticancer therapy2.
The antimicrobial properties of 5-Methyl-3-phenyl-1,2,4-oxadiazole derivatives have also been investigated. A series of 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styrylquinazoline-4(3H)-ones were synthesized and screened for activity against various bacterial and fungal strains. These compounds were found to exhibit better antibacterial than antifungal activities, with some derivatives showing significant activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. The introduction of a styryl moiety at the second position of the quinazolinone ring marginally increased the biological activity, suggesting that structural modifications can enhance the antimicrobial efficacy of these compounds3.
The synthesis of 5-Methyl-3-phenyl-1,2,4-oxadiazole typically involves several key steps:
The reactions are typically carried out under controlled conditions to optimize yield and purity. For instance, refluxing conditions and careful monitoring of temperature and time are crucial for successful cyclization reactions.
The molecular structure of 5-Methyl-3-phenyl-1,2,4-oxadiazole features:
This unique substitution pattern contributes to its chemical stability and biological activity.
The molecular formula is , with a molecular weight of approximately 172.18 g/mol. The compound exhibits distinct spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
5-Methyl-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions:
The choice of reagents and reaction conditions plays a vital role in determining the outcome of these reactions. For example:
5-Methyl-3-phenyl-1,2,4-oxadiazole has been identified as an anti-infective agent that interferes with bacterial growth by disrupting critical biochemical pathways related to bacterial virulence.
The compound affects several biochemical pathways:
These actions collectively lead to reduced pathogenicity in targeted bacteria.
Studies indicate that this compound exhibits low toxicity in animal models (non-toxic at concentrations up to 100 mg/kg), suggesting favorable pharmacokinetic properties for therapeutic use.
The compound shows good stability under standard laboratory conditions but may be sensitive to light or extreme pH environments.
5-Methyl-3-phenyl-1,2,4-oxadiazole has several notable applications:
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who initially classified it as "azoxime" or "furo[ab]diazole" [1]. Despite this early discovery, significant interest in its biological potential emerged only in the mid-20th century. The 1940s marked the beginning of systematic biological activity studies, culminating in the 1960s with the approval of Oxolamine as the first commercial drug containing this scaffold, used clinically as a cough suppressant [1]. Subsequent decades witnessed accelerated exploration, leading to drugs like Ataluren (for Duchenne muscular dystrophy) and Pleconaril (antiviral agent), both approved in the 2000s. Notably, 1,2,4-oxadiazoles are the only oxadiazole isomers found in nature, exemplified by quisqualic acid (from Quisqualis indica seeds) and marine alkaloids phidianidines A/B, which exhibit cytotoxic and receptor-modulating activities [1]. The 21st century saw synthetic advancements enabling efficient ring construction, with over 1,300 scientific articles and patents published between 2008–2019 alone [8].
Table 1: Milestones in 1,2,4-Oxadiazole Development
Year | Event | Significance |
---|---|---|
1884 | First synthesis by Tiemann and Krüger | Initial structural characterization |
1940s | Systematic biological screening initiated | Foundation for medicinal applications |
1960s | Oxolamine approved as cough suppressant | First therapeutic agent with this core |
2011 | Isolation of phidianidines A/B from marine sources | Demonstration of natural occurrence |
2000s–Present | Ataluren, Pleconaril, and Fasiplon developed | Expansion into diverse disease areas |
1,2,4-Oxadiazoles are five-membered heterocycles featuring one oxygen and two nitrogen atoms (O(1), N(2), N(4)). The ring planarity and dipole moment (~3.5–4.0 D) facilitate strong interactions with biological targets [8]. Key electronic characteristics include:
Table 2: Physicochemical Properties of 5-Methyl-3-phenyl-1,2,4-oxadiazole
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₉H₈N₂O | [7] |
Molecular Weight | 160.17 g/mol | [7] |
Melting Point | 33–36°C | [7] |
Boiling Point | 281.1°C (at 760 mmHg) | [7] |
LogP (Partition Coefficient) | 2.28 | [7] |
Dipole Moment | ~3.8 D | Estimated from analogs [8] |
Figure 1: Resonance Structures of 1,2,4-OxadiazoleThe mesomeric effect stabilizes the ring via charge distribution between nitrogen and oxygen atoms, enhancing electrophilicity at C(5) and nucleophilicity at N(4) [8].
This compound exemplifies strategic molecular design in drug discovery. The methyl group at C(5) enhances lipophilicity (LogP 2.28), improving membrane permeability, while the phenyl ring at C(3) enables π-stacking with protein aromatic residues [7] [8]. Its roles include:
Table 3: Synthetic Routes to 5-Methyl-3-phenyl-1,2,4-oxadiazole
Method | Conditions | Yield | Advantages/Limitations |
---|---|---|---|
Amidoxime + Acyl Chloride | Solvent-free, melting | Low | Simple but poor yield [1] |
Amidoxime + Ester | Toluene, reflux, K₂CO₃ | 50–95% | Moderate reaction time [1] |
TBAF-Catalyzed Cyclization | THF, room temperature | <5–98% | Mild conditions, variable yield [1] |
Hydrazide Cyclodehydration | Triphenylphosphine/CCl₄, 100°C | 42–65% | Requires activated precursors [6] |
The compound’s bioisosteric properties are exploited in protease inhibitors and CNS agents, where metabolic stability is critical. Recent studies highlight its incorporation into HDAC inhibitors and estrogen receptor modulators for breast cancer [3] [8]. For example, structural analogs like 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazoles show potent anti-breast cancer activity (IC₅₀ < 10 μM against MCF-7 cells) via estrogen receptor binding [3].
Table 4: Biologically Active Derivatives of 5-Methyl-3-phenyl-1,2,4-oxadiazole
Derivative Structure | Biological Activity | Target/Mechanism |
---|---|---|
2-(2-Bromophenyl)-5-methyl analogs | Anti-breast cancer | Estrogen receptor antagonism [3] |
Glycine/alanine hybrids | HDAC8 inhibition | Cancer cell apoptosis [3] |
2-(Cyclopropylmethoxy)phenyl | Antibacterial (vs. S. aureus) | Gentamicin-like activity [6] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3